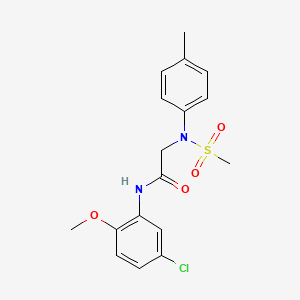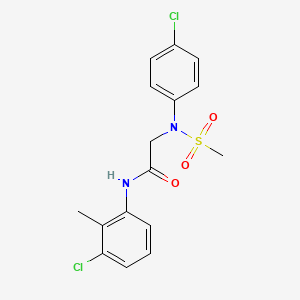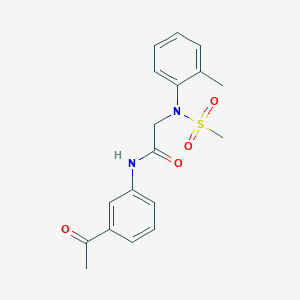![molecular formula C23H23BrN2O3S B3456782 N-(3-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456782.png)
N-(3-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Descripción general
Descripción
N-(3-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and is currently used as a cancer treatment drug under the brand name Nexavar. However,
Mecanismo De Acción
BAY 43-9006 works by inhibiting the activity of several protein kinases that are involved in cancer cell proliferation and angiogenesis. RAF kinase is a key signaling protein in the MAP kinase pathway, which is involved in cell growth and differentiation. By inhibiting RAF kinase, BAY 43-9006 disrupts this pathway and prevents cancer cells from proliferating. In addition, BAY 43-9006 also inhibits VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which tumors develop their own blood supply. By inhibiting angiogenesis, BAY 43-9006 can prevent tumors from growing and spreading.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the expression of several genes that are involved in cancer cell proliferation and angiogenesis. In addition, BAY 43-9006 has been shown to reduce tumor size and increase survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages as a research tool. It is a highly specific inhibitor of several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer cell proliferation and angiogenesis. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, BAY 43-9006 also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, its effects on other signaling pathways and cellular processes are not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of research is to identify new targets for BAY 43-9006 and to develop more specific inhibitors of these targets. Another area of research is to investigate the effects of BAY 43-9006 on other signaling pathways and cellular processes. Finally, there is a need for more clinical trials to determine the efficacy and safety of BAY 43-9006 as a cancer treatment drug.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential as a cancer treatment drug. It has been shown to inhibit several protein kinases that are involved in cancer cell proliferation and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-β. This makes BAY 43-9006 a promising drug for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-16-7-12-22(13-17(16)2)26(30(3,28)29)15-18-8-10-19(11-9-18)23(27)25-21-6-4-5-20(24)14-21/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBTXDUNRNBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456711.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456729.png)
![N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)




![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B3456779.png)
![N-(2,6-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456788.png)
![N-(3,4-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456791.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3456799.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3456808.png)
